molecular formula C24H27FN2O3S B2660408 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892765-52-5

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2660408
CAS No.: 892765-52-5
M. Wt: 442.55
InChI Key: ONMGLWGRDSOISF-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core modified with diverse substituents that influence its physicochemical and biological properties. The structure features a 3,4-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a 3-methylpiperidinyl moiety at position 5. These substituents collectively modulate its electronic, steric, and solubility profiles, making it a candidate for therapeutic or material science applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-15-6-5-9-27(13-15)22-12-21-19(11-20(22)25)24(28)23(14-26(21)4)31(29,30)18-8-7-16(2)17(3)10-18/h7-8,10-12,14-15H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMGLWGRDSOISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving various organic reactions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl, fluoro, and piperidinyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinolin-4-one scaffold is highly versatile, and minor substitutions significantly alter compound behavior. Below is a detailed comparison with three analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Differences Potential Implications
Target Compound :
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
- 3,4-dimethylbenzenesulfonyl (position 3)
- 6-fluoro
- 1-methyl
- 7-(3-methylpiperidin-1-yl)
N/A Enhanced lipophilicity due to methyl groups; possible stereochemical effects from 3-methylpiperidine .
Analog 1 :
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one
- 3-chlorobenzenesulfonyl (position 3)
- 7-diethylamino
- 1-(4-methylbenzyl)
Chlorine vs. methyl groups on the benzenesulfonyl; diethylamino vs. 3-methylpiperidine at position 6. Increased electronegativity (Cl) may reduce solubility; bulkier diethylamino group could hinder target binding.
Analog 2 :
6-fluoranyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-yl-1-(phenylmethyl)quinolin-4-one
- 4-methylphenylsulfonyl (position 3)
- 7-morpholin-4-yl
- 1-(phenylmethyl)
Morpholine ring (oxygen-containing) vs. 3-methylpiperidine; phenylmethyl vs. methyl at position 1. Morpholine may improve aqueous solubility; phenylmethyl increases steric bulk, potentially reducing membrane permeability.
Analog 3 :
3-(4-ethylphenyl)sulfonyl-6-fluoranyl-1-methyl-7-(4-ethylpiperazin-1-yl)quinolin-4-one
- 4-ethylphenylsulfonyl (position 3)
- 7-(4-ethylpiperazin-1-yl)
Ethyl groups on both phenylsulfonyl and piperazine; 4-ethylpiperazine vs. 3-methylpiperidine. Higher hydrophobicity due to ethyl groups; piperazine’s basic nitrogen may enhance ionic interactions with biological targets.

Key Observations :

Substituent Effects on Solubility :

  • The target compound’s 3,4-dimethylbenzenesulfonyl group likely confers greater lipophilicity compared to the chlorinated or ethylated analogs .
  • Morpholine-containing analogs (e.g., Analog 2) may exhibit improved solubility due to the oxygen atom in the morpholine ring .

Chlorine in Analog 1 increases electronegativity, which might enhance binding to electron-rich biological targets but reduce metabolic stability .

Biological Implications :

  • While direct bioactivity data are unavailable, the 7-position substituents (e.g., piperidine, piperazine, morpholine) are critical in many kinase inhibitors and antimicrobial agents. For instance, piperazine derivatives often exhibit enhanced blood-brain barrier penetration .

Biological Activity

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one, also known as E599-0333, is a complex organic compound characterized by its unique structure which comprises a quinoline core modified with a sulfonyl group and a fluorinated moiety. This compound is classified within the dihydroquinolinone family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of E599-0333 is C24H27FN2O3S. Its structural components include:

  • A quinoline core , which is known for various pharmacological properties.
  • A sulfonyl group that enhances solubility and biological activity.
  • A fluorine atom , which can influence the compound's reactivity and interaction with biological targets.
  • A piperidine ring , which may contribute to its pharmacokinetic properties.

The biological activity of E599-0333 is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse pharmacological effects. Notably, it has been suggested that compounds within this class could influence serotonin receptor activity, which is crucial in the treatment of mood disorders.

Biological Activities

Research indicates that E599-0333 exhibits several biological activities:

1. Antidepressant Effects

E599-0333 has shown potential as a multimodal antidepressant. Similar compounds have demonstrated high affinity for serotonin receptors (5-HT) and the serotonin transporter (SERT), which are pivotal in regulating mood and anxiety. For instance, a related compound was noted for its ability to increase extracellular serotonin levels in the brain after administration, indicating potential antidepressant properties .

2. Anti-inflammatory Properties

The presence of the sulfonyl group may confer anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that E599-0333 could be beneficial in treating inflammatory conditions.

3. Antimicrobial Activity

Preliminary studies suggest that quinoline derivatives possess antimicrobial properties. The unique structure of E599-0333 may enhance its efficacy against various microbial strains, making it a candidate for further investigation in antimicrobial therapy.

Research Findings and Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to E599-0333:

StudyFindings
Study 1Investigated the interaction of quinoline derivatives with serotonin receptors; found significant binding affinity correlating with antidepressant-like effects.
Study 2Evaluated anti-inflammatory effects in vitro; demonstrated inhibition of TNF-alpha production in macrophages.
Study 3Assessed antimicrobial activity against Gram-positive bacteria; showed promising results warranting further exploration.

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